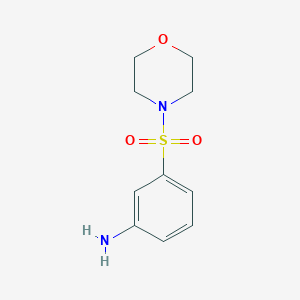

3-(Morpholinosulfonyl)aniline

Beschreibung

Contextualizing 3-(Morpholinosulfonyl)aniline within Sulfonamide Chemistry

Sulfonamides, characterized by the -S(=O)₂-NR₂ functional group, are a cornerstone of medicinal chemistry. researchgate.net This class of compounds revolutionized medicine in the 20th century as the first broadly effective systemic antibacterials. wikipedia.org The general structure consists of a sulfonamide group attached to an organic derivative. nih.gov From a medicinal chemistry perspective, sulfonamide derivatives are considered versatile pharmacophores and have been explored for a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. researchgate.nettandfonline.com this compound fits within this class as a tertiary sulfonamide where the nitrogen atom is part of a morpholine (B109124) ring and the sulfonyl group is attached to an aniline (B41778) ring. The sulfonamide group is readily available synthetically, and its ability to be modified with different substituents provides a high degree of variability in physicochemical and biological properties. tandfonline.com

Significance of the Aniline Moiety in Related Chemical Compounds

Aniline, a primary aromatic amine, is a fundamental building block in chemical synthesis. Its derivatives are precursors to a vast array of industrial chemicals and pharmaceuticals. In the context of sulfonamides, the aniline moiety is crucial. The prototypical antibacterial sulfonamide, sulfanilamide, is an aniline derivatized with a sulfonamide group. nih.gov The amino group of aniline provides a key site for chemical modification, allowing for the attachment of various other functional groups to build more complex molecular architectures. wur.nl The low nucleophilicity of anilines can present challenges in certain reactions, but their wide availability and the importance of N-aryl-substituted sulfonamides in medicinal chemistry make them indispensable. wur.nlacs.org In this compound, the aniline portion serves as the core scaffold to which the biologically significant morpholinosulfonyl group is attached.

Role of the Morpholine Ring in Sulfonyl Aniline Derivatives

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. biosynce.com It is frequently incorporated into bioactive molecules and approved drugs due to its advantageous physicochemical, biological, and metabolic properties. nih.govsci-hub.se In drug design, the morpholine moiety is often used to enhance properties such as aqueous solubility, bioavailability, and metabolic stability. biosynce.comcitedrive.com Its presence can improve a molecule's pharmacokinetic profile. sci-hub.senih.gov The nitrogen atom in the morpholine ring is basic, while the oxygen atom contributes to polarity, allowing the ring to participate in hydrogen bonding and other interactions with biological targets. biosynce.com By adding a morpholine ring to a lead compound, chemists can fine-tune biological activity, potentially leading to increased potency and selectivity. biosynce.com In sulfonyl aniline derivatives like this compound, the morpholine ring can contribute to inhibitory activity and allow for sufficient oral absorption when incorporated into larger drug candidates. sci-hub.se

Historical Context of Sulfonamide Research and Development

The history of sulfonamides marks a pivotal moment in the fight against infectious diseases. researchgate.net These were the first drugs to prove effective against bacterial infections on a systemic level, heralding the age of antibiotics. wikipedia.orgresearchgate.net The journey began in the early 1930s in the laboratories of Bayer AG, where researchers were investigating coal-tar dyes as potential antibacterial agents. wikipedia.org In 1932, a team led by physician-researcher Gerhard Domagk discovered that a red dye, later named Prontosil, could effectively stop certain bacterial infections in mice. wikipedia.orgopenaccesspub.org For this discovery, Domagk was awarded the Nobel Prize in 1939. openaccesspub.orgnih.gov

In 1936, it was discovered that Prontosil was a prodrug, meaning it was converted within the body into its active form, sulfanilamide. openaccesspub.org This active molecule had been first synthesized in 1906 and was not patentable, which led to a "sulfa craze" with hundreds of manufacturers producing various forms of the drug. wikipedia.org This initial breakthrough spurred the development of thousands of other sulfonamide derivatives with improved efficacy and lower toxicity, such as sulfapyridine (B1682706) (1938), sulfacetamide (B1682645) (1941), and sulfathiazole, which was used extensively during World War II. wikipedia.orgopenaccesspub.org The success of sulfonamides also laid the groundwork for the discovery of other classes of drugs, including diuretics, hypoglycemic agents, and anti-inflammatory drugs. brill.comgsconlinepress.com

Current Research Trends and Future Directions for this compound and its Analogues

While the initial focus of sulfonamide research was on antibacterial agents, the field has expanded significantly. Current research explores sulfonamides for a wide range of therapeutic applications, including cancer, glaucoma, and viral infections. researchgate.net The synthesis of novel sulfonamide derivatives remains a highly active area of investigation, aiming to develop compounds that can inhibit drug-resistant pathogens or target other biological pathways. tandfonline.comnih.gov

This compound itself is utilized in modern research primarily as a chemical intermediate. A notable application is in the development of antagonists for the Farnesoid X Receptor (FXR), a key regulator of metabolism. In one study, this compound was used as a key fragment (referred to as F2) to synthesize a series of trisubstituted-pyrazol carboxamide analogues. nih.gov The research found that while the fragment alone showed no antagonistic effect, connecting it to other moieties resulted in compounds with dramatically improved activity against FXR. nih.gov Interestingly, the study noted that the inclusion of the unmethylated this compound substantially decreased the antagonistic potency compared to its methylated counterparts, providing crucial structure-activity relationship (SAR) insights. nih.gov

This compound and its derivatives are also explored in the development of kinase inhibitors for various diseases, including cancer and inflammatory conditions. google.com For instance, derivatives like 4-chloro-3-(morpholinosulfonyl)aniline have been used in the synthesis of Nrf2 inhibitors, which have potential applications in cancer therapy by sensitizing cancer cells to chemotherapeutic drugs. google.com The ongoing synthesis and investigation of analogues continue to highlight the utility of the this compound scaffold in creating novel and potent biologically active molecules. nih.govrsc.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₄N₂O₃S |

| Molecular Weight | 242.30 g/mol |

| Appearance | Solid |

| IUPAC Name | 3-(morpholin-4-ylsulfonyl)aniline |

| CAS Number | 207994-32-9 |

Table 2: Summary of Research Findings for this compound and Analogues

| Research Area | Finding | Reference |

| FXR Antagonists | Used as a key building block (F2 fragment) in the synthesis of novel Farnesoid X Receptor (FXR) antagonists. nih.gov | nih.gov |

| Structure-Activity Relationship (SAR) | The unmethylated this compound moiety was found to decrease antagonistic potency against FXR compared to methylated versions. nih.gov | nih.gov |

| Nrf2 Inhibitors | The analogue, 4-chloro-3-(morpholinosulfonyl)aniline, was used as a reagent in the synthesis of small molecule inhibitors of Nrf2 for potential cancer therapy. google.com | google.com |

| Kinase Inhibitors | The general scaffold is relevant to the synthesis of compounds aimed at inhibiting kinases such as SYK and LRRK2 for treating various diseases. google.com | google.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFOJDYRQYJURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339882 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22184-97-0 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Morpholinosulfonyl Aniline and Its Derivatives

Established Synthetic Routes for 3-(Morpholinosulfonyl)aniline

The preparation of this compound is typically achieved through multi-step synthetic sequences that allow for precise control over the substitution pattern on the aromatic ring.

A widely documented pathway for the synthesis of morpholinosulfonyl aniline (B41778) isomers involves the protection of aniline as acetanilide (B955), followed by electrophilic substitution. The acetamido group serves two primary functions: it moderates the high reactivity of the aniline ring and acts as a powerful ortho-, para-directing group due to resonance effects and steric hindrance. mdpi.com This pathway, therefore, is the principal route to the corresponding para-isomer, 4-(morpholinosulfonyl)aniline (B1193929), rather than the target meta-isomer. researchgate.net

The general protocol for the para-isomer is a four-step process: researchgate.netnih.gov

Acetylation: Aniline is reacted with acetic anhydride (B1165640) to form acetanilide. This protects the amine functionality.

Chlorosulfonation: The acetanilide undergoes electrophilic aromatic substitution with chlorosulfonic acid. The acetamido group directs the chlorosulfonyl group (-SO₂Cl) to the para position, yielding p-acetamidobenzenesulfonyl chloride. researchgate.net

Amination: The resulting sulfonyl chloride is then reacted with morpholine (B109124). The morpholine nitrogen acts as a nucleophile, displacing the chloride to form N-(4-(morpholinosulfonyl)phenyl)acetamide. researchgate.net

Hydrolysis: The acetamido protecting group is removed by acid or base hydrolysis to yield the final product, 4-(morpholinosulfonyl)aniline. researchgate.net

Table 1: Reaction Steps for the Synthesis of 4-(Morpholinosulfonyl)aniline via Acetanilide Route

| Step | Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Aniline | Acetic Anhydride | Acetanilide | Protection of the amine group |

| 2 | Acetanilide | Chlorosulfonic Acid | p-Acetamidobenzenesulfonyl chloride | Introduction of the sulfonyl chloride group (para-directed) |

| 3 | p-Acetamidobenzenesulfonyl chloride | Morpholine | N-(4-(morpholinosulfonyl)phenyl)acetamide | Formation of the sulfonamide bond |

| 4 | N-(4-(morpholinosulfonyl)phenyl)acetamide | HCl, H₂O | 4-(Morpholinosulfonyl)aniline | Deprotection of the amine group |

Due to the directing effect of the acetamido group, this method is unsuitable for the direct synthesis of this compound.

To achieve meta-substitution, a different directing group strategy is required. A reliable method for synthesizing this compound involves starting with a substrate that already contains a meta-directing group, such as nitrobenzene (B124822). libretexts.org The nitro group (-NO₂) is a strong deactivating and meta-directing group, which allows for the selective introduction of the sulfonyl chloride group at the desired position.

This synthetic pathway proceeds through the following steps:

Chlorosulfonation of Nitrobenzene: Nitrobenzene is treated with chlorosulfonic acid. The nitro group directs the incoming electrophile (-SO₂Cl) to the meta-position, producing 3-nitrobenzenesulfonyl chloride. The synthesis of related compounds, such as 2,4-dichloro-5-nitrobenzene-1-sulfonyl chloride from 2,4-dichloro-1-nitrobenzene, confirms the viability of chlorosulfonating nitroarenes. nih.gov

Reaction with Morpholine: The 3-nitrobenzenesulfonyl chloride intermediate is reacted with morpholine to form 4-((3-nitrophenyl)sulfonyl)morpholine.

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved using various reducing agents, such as tin and concentrated hydrochloric acid, followed by neutralization with a base like sodium hydroxide. libretexts.org This step converts the nitro-intermediate into the final product, this compound.

Table 2: Synthetic Protocol for this compound via Nitrobenzene Route

| Step | Reactant | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Nitrobenzene | Chlorosulfonic Acid | 3-Nitrobenzenesulfonyl chloride | Meta-directed introduction of the sulfonyl chloride group |

| 2 | 3-Nitrobenzenesulfonyl chloride | Morpholine | 4-((3-Nitrophenyl)sulfonyl)morpholine | Formation of the sulfonamide |

| 3 | 4-((3-Nitrophenyl)sulfonyl)morpholine | Sn, HCl; then NaOH | This compound | Reduction of the nitro group to an amine |

An alternative theoretical approach involves the direct sulfonation of aniline. In a strongly acidic medium like chlorosulfonic acid, the aniline's amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. mdpi.com However, this method is often complicated by the high reactivity of aniline, leading to side reactions and making the nitrobenzene route generally more practical and higher yielding. mdpi.com

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green strategies have been reported for the synthesis of sulfonamides that could be adapted for the preparation of this compound. sci-hub.se These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green approaches include:

Use of Aqueous Media: Water is an ideal green solvent. Methods have been developed for the synthesis of sulfonamide derivatives in water, often using a base like sodium carbonate, which simplifies purification and reduces the reliance on volatile organic compounds (VOCs). sci-hub.se

Solvent-Free Reactions: Performing reactions neat (without a solvent) is a core principle of green chemistry. Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been shown to be effective. sci-hub.se

Energy-Efficient Methods: The use of microwave or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Alternative Reagents: To avoid the use of highly reactive and corrosive sulfonyl chlorides, alternative one-pot methods have been developed. These include iron-catalyzed reactions between nitroarenes and sodium arylsulfinates, and copper-catalyzed couplings in green solvents like γ-valerolactone. acs.orgorganic-chemistry.org A one-pot, two-step synthesis from nitroarenes and sodium arylsulfinates in a methanol/water mixture has also been reported. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

| Feature | Traditional Method | Green Alternative(s) |

|---|---|---|

| Solvent | Often chlorinated solvents (e.g., Dichloromethane) or polar aprotic solvents (e.g., DMF) | Water, green solvents (e.g., γ-valerolactone), or solvent-free (neat) conditions. sci-hub.seacs.org |

| Sulfonyl Source | Highly reactive sulfonyl chlorides | More stable sodium sulfinates. organic-chemistry.orgresearchgate.net |

| Energy | Conventional heating, often for extended periods | Microwave or ultrasound irradiation for rapid, energy-efficient reactions. nih.gov |

| Process | Multi-step with isolation of intermediates | One-pot procedures to improve efficiency and reduce waste. organic-chemistry.orgresearchgate.net |

Multi-step Synthesis Protocols

Synthesis of Novel this compound Derivatives

The core structure of this compound can be further functionalized to create novel derivatives with tailored properties.

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

A common strategy involves the N-acylation of the aniline. For instance, the amine can be reacted with chloroacetyl chloride to form an intermediate, 2-chloro-N-(3-(morpholinosulfonyl)phenyl)acetamide. preprints.org This chloroacetamide derivative then serves as a versatile building block, capable of reacting with various nucleophiles to construct more complex molecules. This approach has been widely used for the para-isomer in the synthesis of hybrid molecules with potential biological activity. vulcanchem.comresearchgate.net

Another modification involves the formation of thiourea derivatives . This can be achieved through the condensation of the aniline with various substituted thioureas. gsconlinepress.com Such modifications significantly alter the electronic and steric properties of the parent molecule.

Table 4: Examples of Derivatives via Aniline Moiety Modification

| Modification Type | Reagent(s) | Derivative Class | Potential Application |

|---|---|---|---|

| N-Acylation | Chloroacetyl chloride | 2-Chloro-N-(sulfamoylphenyl)acetamides | Intermediate for coupling with heterocyclic systems. preprints.org |

| Thiourea Formation | Substituted Thioureas | N-(sulfamoylphenyl)thioureas | Building blocks for further synthetic transformations. gsconlinepress.com |

| N-Alkylation | Alkyl Halides | N-Alkyl-3-(morpholinosulfonyl)anilines | Modifying the basicity and lipophilicity of the core structure. |

These synthetic strategies highlight the versatility of this compound as a scaffold. By employing established multi-step routes, incorporating greener methodologies, and performing targeted modifications on the aniline group, a wide array of novel compounds can be accessed for further research and application.

Modification of the Aniline Moiety

Substituted Aniline Precursors

A primary strategy for synthesizing derivatives of this compound involves starting with an aniline ring that already bears the desired substituents. This approach allows for precise control over the final substitution pattern. For instance, compounds like 4-Methyl-3-(4-morpholinosulfonyl)aniline are synthesized from appropriately substituted aniline precursors. a2bchem.com This compound serves as a key intermediate in the creation of more complex, biologically active molecules. a2bchem.com The general synthetic logic involves taking a substituted aniline, introducing the sulfonyl group, typically via chlorosulfonation, and then reacting the resulting sulfonyl chloride with morpholine.

Another related approach involves the Sandmeyer reaction, where substituted anilines are converted into other functional groups. This method was used to prepare isatin (B1672199) derivatives, which started with the reaction of substituted anilines with hydroxylamine (B1172632) hydrochloride and chloral (B1216628) hydrate, followed by cyclization. nih.gov While not a direct synthesis of this compound, this illustrates a common strategy where the substituted aniline is a key starting material for building complex heterocyclic systems.

Functionalization of the Aniline Ring

Direct functionalization of the aniline ring after the formation of the core morpholinosulfonyl structure represents a more atom-economical approach. Research has demonstrated that direct C-H functionalization of unprotected anilines is possible, avoiding the need for cumbersome protection-deprotection steps. nih.gov

A notable method is the palladium-catalyzed direct C-H arylation of unprotected anilines. This reaction selectively targets the ortho position of the aniline ring, allowing for the introduction of various aryl groups. nih.gov The process is chemoselective, with no competing N-arylation product observed. nih.gov This strategy can be applied to anilines with a range of electronic properties, tolerating both electron-donating and electron-withdrawing groups on both the aniline and the incoming aryl halide. nih.gov

Beyond ortho-functionalization, methods for para- and meta-selective C-H functionalization have also been developed. Palladium catalysis with a specific S,O-ligand can direct the olefination of aniline derivatives to the para-position. nih.gov Furthermore, microwave-assisted, palladium-catalyzed meta-C–H olefination has been achieved using a nitrile-based template, showcasing the versatility of modern catalytic systems in modifying the aniline scaffold at various positions. rsc.org

Variations in the Sulfonyl Group Linkage

Modifying the sulfonamide linker that connects the aniline and morpholine moieties can significantly impact the molecule's properties. One such variation involves replacing the sulfonyl group (-SO₂) with a nitrogen atom to create a hydrazine (B178648) linkage. nih.gov In one study, this was achieved through a Buchwald–Hartwig cross-coupling reaction to yield a hydrazine-based analog. nih.gov However, in the context of that specific research on autotaxin inhibitors, replacing the sulfonamide linkage resulted in a complete loss of inhibitory activity, highlighting the critical role of the sulfonyl group for that particular biological target. nih.gov

Derivatization of the Morpholine Ring

The morpholine ring is a common structural motif in medicinal chemistry, valued for its ability to improve pharmacokinetic properties. e3s-conferences.org While the syntheses of many this compound derivatives incorporate the morpholine ring by reacting a sulfonyl chloride with morpholine itself, direct derivatization of the morpholine ring within the fully assembled molecule is less commonly documented. slideshare.netnih.gov

However, the synthesis of substituted morpholines is well-established, which allows for the incorporation of modified rings from the outset. General methods for creating substituted morpholines include:

A tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates to produce 3-substituted morpholines. organic-chemistry.org

A photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which can produce a variety of substituted morpholines. organic-chemistry.org

Intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate. organic-chemistry.org

These methods could theoretically be used to generate substituted morpholines that can then be reacted with 3-aminobenzenesulfonyl chloride to produce novel derivatives of this compound with functionalized morpholine rings.

Preparation of Hybrid Structures Incorporating this compound

The this compound scaffold is a valuable building block for creating larger, hybrid molecules with potential therapeutic applications. vulcanchem.com This is often achieved by utilizing the reactive aniline functional group to build or attach other heterocyclic systems.

Thiopyrimidine-Benzenesulfonamide Compounds

A significant area of research involves the synthesis of hybrid molecules combining benzenesulfonamides with thiopyrimidine rings. mdpi.compreprints.org These compounds are often designed as potential antimicrobial agents or carbonic anhydrase inhibitors. mdpi.comdoi.orgnih.gov A common synthetic pathway is as follows:

Preparation of the Sulfonamide Core : The synthesis begins with the preparation of a 4-aminobenzenesulfonamide derivative, such as 4-(Morpholinosulfonyl)aniline. mdpi.comresearchgate.net

Acetylation : The aniline derivative is then acetylated with chloroacetyl chloride, typically under basic conditions at low temperatures, to produce a 2-chloro-N-(4-(N-substituted sulfamoyl)phenyl)acetamide intermediate. nih.govmdpi.com

Coupling with Thiopyrimidine : In parallel, a substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is prepared via a one-pot reaction of thiourea, ethyl cyanoacetate, and an appropriate aldehyde. mdpi.comresearchgate.net

Final Hybrid Molecule : The final step involves coupling the chloroacetamide intermediate with the thiopyrimidine nucleus in a solvent like DMF under basic conditions to yield the target thiopyrimidine-benzenesulfonamide hybrid. mdpi.compreprints.org

This modular approach allows for the creation of a large library of compounds by varying the substituents on the aniline, sulfonamide, and pyrimidine (B1678525) rings.

| Starting Sulfonamide | Intermediate | Coupled Ring System | Final Hybrid Structure |

| 4-(Morpholinosulfonyl)aniline mdpi.com | 2-chloro-N-(4-((morpholino)sulfonyl)phenyl)acetamide nih.gov | 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile mdpi.com | Thioacetamide-linked thiopyrimidine-benzenesulfonamide mdpi.com |

| 4-(Piperidin-1-ylsulfonyl)aniline mdpi.com | 2-chloro-N-(4-((piperidin-1-yl)sulfonyl)phenyl)acetamide nih.gov | 4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile mdpi.com | Thioacetamide-linked thiopyrimidine-benzenesulfonamide mdpi.com |

| 4-(Thiomorpholinosulfonyl)aniline mdpi.com | 2-chloro-N-(4-((thiomorpholino)sulfonyl)phenyl)acetamide mdpi.com | 4-(4-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile mdpi.com | Thioacetamide-linked thiopyrimidine-benzenesulfonamide mdpi.com |

Quinoxaline (B1680401) Derivatives

Quinoxalines are another class of heterocyclic compounds that have been hybridized with the morpholinosulfonylaniline scaffold. researchgate.net The synthesis of quinoxaline derivatives classically involves the condensation of a 1,2-diaminobenzene (o-phenylenediamine) with a 1,2-dicarbonyl compound. sapub.orgnih.gov

To create quinoxaline-sulfonamide hybrids, a morpholinosulfonyl-substituted o-phenylenediamine (B120857) can be used as a precursor. For example, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazones have been synthesized and evaluated for antimicrobial activity. researchgate.net The synthesis of such compounds implies that a precursor like 4,5-diamino-N-morpholinobenzenesulfonamide or a related isomer would be reacted with an appropriate dicarbonyl compound to form the quinoxaline ring system, which can then be further derivatized.

Modern methods for quinoxaline synthesis offer milder conditions, such as using recyclable alumina-supported heteropolyoxometalates as catalysts for the condensation reaction at room temperature, which can achieve high yields. nih.gov

| Aniline-based Precursor | Dicarbonyl Compound | Resulting Hybrid Structure |

| Substituted o-phenylenediamine nih.gov | Benzil nih.gov | 2,3-Diphenylquinoxaline nih.gov |

| 2,3-dichloro-6-(morpholinosulfonyl)quinoxaline researchgate.net | Thiosemicarbazide researchgate.net | Thiadiazino[5,6-b]quinoxaline derivative researchgate.net |

| o-phenylenediamine sapub.org | Hexane-2,3,5-trione sapub.org | 3,4-dihydroquinoxaline-2(1H)-one derivative sapub.org |

Acetamide (B32628) Conjugates

The synthesis of acetamide conjugates of morpholinosulfonyl aniline derivatives is a common strategy to produce compounds with potential biological activities. d-nb.info A general approach involves the reaction of a morpholinosulfonyl-substituted aniline with chloroacetyl chloride. d-nb.infoarabjchem.org This initial reaction yields a chloroacetamide intermediate. d-nb.info Subsequent refluxing of this intermediate with various aryl amines in a suitable solvent like absolute ethanol (B145695) leads to the formation of the final 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides. d-nb.infonih.gov This method has been reported to produce moderate to good yields, typically ranging from 51–84%. d-nb.infonih.gov

For instance, 4-(morpholin-4-ylsulfonyl)aniline can be reacted with chloroacetyl chloride in dimethylformamide (DMF) at room temperature to produce 2-chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide. d-nb.info This intermediate is then reacted with a variety of substituted anilines to generate a library of acetamide derivatives. d-nb.info This synthetic versatility allows for the exploration of structure-activity relationships by introducing different substituents on the arylamine portion of the molecule. d-nb.info

A study detailed the synthesis of a series of 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides by refluxing the chloroacetamide derivative with various arylamines, including aniline, 4-methoxyaniline, and 4-chloroaniline, in absolute ethanol for 3-5 hours. d-nb.info This highlights the robustness of this synthetic route for creating a diverse set of acetamide conjugates.

Table 1: Synthesis of Acetamide Conjugates

| Starting Material | Reagent | Product |

|---|

Triazole Derivatives

The 1,2,3-triazole ring is a significant pharmacophore, and its incorporation into the this compound scaffold can lead to compounds with a wide range of biological activities. nih.govnih.gov The synthesis of such derivatives often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. tandfonline.com

A common synthetic route involves the initial preparation of an alkyne-functionalized aniline derivative and an azide-containing counterpart. For example, a reaction between an aniline derivative and propargyl bromide can introduce the alkyne functionality. Separately, various substituted azides can be prepared. The subsequent CuAAC reaction between the alkyne and azide (B81097) components yields the desired 1,2,3-triazole derivative. tandfonline.com

While direct synthesis of triazole derivatives starting from this compound is not explicitly detailed in the provided results, the general principles of triazole synthesis from aniline precursors are well-established. scispace.comraco.cat These methods typically involve the conversion of the aniline to an azide, which can then react with a suitable alkyne. Alternatively, the aniline can be modified to contain an alkyne, which then undergoes cycloaddition with an azide. scispace.com The choice of synthetic route often depends on the availability of starting materials and the desired final structure. scispace.comraco.cat

Table 2: General Approaches for Triazole Derivative Synthesis

| Aniline Modification | Reaction Partner | Key Reaction |

|---|---|---|

| Conversion to aryl azide | Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

Indol-2-one (B1256649) Tagged Compounds

The synthesis of indol-2-one tagged compounds of morpholinosulfonyl aniline derivatives has been explored, particularly for their potential as DNA gyrase inhibitors. researchgate.net A key intermediate in these syntheses is 5-(morpholinosulfonyl)indol-2,3-dione. researchgate.net This intermediate can be prepared and subsequently reacted with various amines and hydrazide derivatives to form a series of Schiff bases and hydrazones. researchgate.netacs.org

For example, the reaction of 5-(morpholinosulfonyl)indol-2,3-dione with different amines or hydrazide derivatives can be carried out to produce a variety of indol-2-one tagged compounds. researchgate.net In one study, a series of Schiff bases and hydrazones were synthesized by reacting 5-(morpholinosulfonyl)indol-2,3-dione with appropriate amines and hydrazides. researchgate.net This approach allows for the introduction of diverse chemical moieties onto the indol-2-one scaffold, enabling the investigation of their structure-activity relationships. researchgate.net

Another related synthesis involves the preparation of N-(3-(2-(5-(morpholinosulfonyl)-2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide, highlighting the conjugation of the morpholinosulfonyl indole (B1671886) core with other functional groups. nih.gov The synthesis of 5-(morpholinosulfonyl)-1H-indole-2,3-dione itself can be achieved through the cyclization of a corresponding hydroxyiminoacetanilide intermediate in the presence of concentrated sulfuric acid. nih.gov

Table 3: Synthesis of Indol-2-one Tagged Compounds

| Key Intermediate | Reactants | Product Class |

|---|

Reaction Mechanisms in the Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives relies on fundamental organic reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. minia.edu.egmasterorganicchemistry.com In the context of synthesizing precursors to this compound, sulfonation is a key EAS reaction. The mechanism involves the attack of the aromatic ring, acting as a nucleophile, on an electrophile. masterorganicchemistry.comtotal-synthesis.com This initial attack is the slow, rate-determining step as it disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The amino group of aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. chemistrysteps.com However, under the strongly acidic conditions often used for sulfonation, the amino group is protonated to form the anilinium ion, which is a deactivating group and a meta-director. This is a critical consideration in the synthesis of 3-substituted aniline derivatives. To achieve para-substitution, the amino group is often protected as an acetanilide before the electrophilic substitution is carried out. uobaghdad.edu.iq The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. uobaghdad.edu.iq

Nucleophilic Substitution Reactions on Sulfonyl Chlorides

The formation of the sulfonamide bond in this compound involves a nucleophilic substitution reaction on a sulfonyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of an amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. evitachem.com This is typically followed by the departure of the chloride ion, which is a good leaving group.

The mechanism of nucleophilic substitution at a sulfonyl sulfur can be complex and is generally considered to be a bimolecular nucleophilic substitution (SN2-like) process. nih.gov For arenesulfonyl chlorides, a concerted SN2 mechanism is often proposed for their solvolysis. nih.gov The reactivity of arenesulfonyl chlorides in these reactions can be influenced by substituents on the aromatic ring. For example, ortho-alkyl groups can unexpectedly accelerate the rate of substitution, a phenomenon that has been attributed to factors other than simple steric hindrance. mdpi.com

Amide and Sulfonamide Formation Mechanisms

The formation of both amide and sulfonamide linkages shares mechanistic similarities, as both involve the attack of a nucleophilic amine on a carbonyl or sulfonyl group, respectively. researchgate.net The formation of an amide bond from an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the amide.

The formation of a sulfonamide from a sulfonyl chloride and an amine follows a similar pattern of nucleophilic attack at the sulfur atom. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. uobaghdad.edu.iq The mechanism for the addition of an amide or sulfonamide bond to an alkyne has also been investigated, which can proceed through various pathways, including transition-metal catalysis or base-promoted reactions, leading to the formation of enamides or enesulfonamides. mdpi.com

Role of Catalysis in Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing pathways to accelerate chemical reactions, enhance selectivity, and lower the energy demands of industrial processes. topsoe.com In the synthesis of this compound and its derivatives, catalysis is instrumental, particularly in the formation of the key sulfonamide (S-N) bond and in constructing the broader molecular architecture. A variety of catalytic systems, primarily involving transition metals, have been developed to facilitate these transformations efficiently.

Synergistic catalysis, where two distinct catalysts activate both the nucleophile and electrophile, represents a powerful strategy for developing new and improving existing chemical transformations. rsc.org This approach is evident in modern sulfonamide synthesis. For instance, a method employing synergetic photoredox and copper catalysis allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This dual catalytic system is designed to overcome the limitations of traditional methods, which are often hampered by the nucleophilicity of the amine and the functional group compatibility. acs.org

Copper-catalyzed reactions are particularly prominent in sulfonamide synthesis. scispace.com Copper(II) catalysts facilitate the three-component coupling of aryl boronic acids, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and amines to directly form sulfonamides in a single step. scispace.com This method avoids the pre-installation of sulfur functionality and is compatible with a wide range of coupling partners, including primary anilines and cyclic secondary amines like morpholine. scispace.com Similarly, copper catalysis is effective in three-component reactions involving arylboronic acids, nitroarenes, and potassium metabisulfite (B1197395) to produce sulfonamides in good to excellent yields. rsc.org A one-pot method leveraging copper ligand-to-metal charge transfer (LMCT) has been developed to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same vessel to form sulfonamides. nih.govacs.org This process was successfully applied to generate a morpholine sulfonamide. nih.govacs.org

Palladium-based catalysts also play a significant role. A notable example is a nanocatalyst comprising palladium acetate (B1210297) (Pd(OAc)2) supported on magnetic Fe3O4 nanoparticles functionalized with diamine. nanomaterchem.com This heterogeneous catalyst has demonstrated high activity and reusability in the synthesis of sulfonamides from morpholine and benzenethiol (B1682325) in an aqueous medium. nanomaterchem.com The use of such nanocatalysts offers considerable advantages, including high product purity, excellent yields, and simplified operational procedures. nanomaterchem.com

The table below summarizes various catalytic systems employed in the synthesis of morpholine-containing sulfonamides and related structures.

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| Synergetic Photoredox and Copper | Aryl Radical Precursor, Amine, SO₂ Source | Aryl Sulfonamides | Single-step process at room temperature; broad amine scope. | acs.org |

| Cu(II) | Aryl Boronic Acid, DABSO, Amine | (Hetero)aryl Sulfonamides | Direct, single-step synthesis; combines readily available monomer sets. | scispace.com |

| Copper | Arylboronic Acid, Nitroarene, K₂S₂O₅ | Aryl Sulfonamides | Tolerates various functional groups; proceeds via an arylsulfinate intermediate. | rsc.org |

| Fe₃O₄-Diamine-Pd Nanocatalyst | Morpholine, Benzenethiol | Morpholine Sulfonamides | High reusability, aqueous conditions, high yields and purity. | nanomaterchem.com |

| Copper (LMCT) | Aromatic Carboxylic Acid, SO₂, Amine | Aryl Sulfonamides | One-pot decarboxylative chlorosulfonylation and amination. | nih.govacs.org |

Yield Optimization and Purity Assessment in Synthetic Protocols

The development of a successful synthetic protocol hinges not only on the novelty of the chemical transformation but also on its practicality, which is largely defined by the reaction yield and the purity of the final product.

Yield Optimization

Optimizing the yield of a chemical reaction involves the systematic variation of parameters to maximize the formation of the desired product. In the synthesis of this compound derivatives, yields can be significantly influenced by the choice of catalyst, solvent, temperature, and additives.

For example, in a one-pot synthesis of a morpholine sulfonamide via decarboxylative chlorosulfonylation, it was found that the additive lithium tetrafluoroborate (B81430) (LiBF₄) was beneficial in preventing the formation of an undesired sulfonyl fluoride (B91410) byproduct, ultimately leading to a 68% yield of the desired product. nih.govacs.org The synthesis of various 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides, which are derivatives of the target scaffold, has been achieved in moderate to good yields ranging from 51% to 84% by refluxing the corresponding chloroacetamide derivative with various arylamines. nih.gov Another study on the synthesis of N-(substituted-phenyl)-2-[4-(morpholine-4-sulfonyl)-phenylamino]-acetamides reported good to excellent yields of 57–97%. nih.gov

The table below presents reported yields for the synthesis of this compound and its derivatives using different protocols.

| Synthetic Protocol | Product | Yield | Reference(s) |

| One-Pot Decarboxylative Halosulfonylation | Morpholine Sulfonamide | 68% | nih.govacs.org |

| Reflux of Chloroacetamide with Arylamines | 2-(Arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides | 51-84% | nih.gov |

| Synthesis of Quinoxaline Derivatives | 6-Morpholinosulfonyl-2,3-dichloroquinoxaline | Good Yields | mdpi.com |

| Nucleophilic Addition | 1-(3-(Morpholinosulfonyl)phenyl)-3-(4-nitrophenyl)urea | 31% | nih.gov |

| Synthesis of Pyrimidine-Benzenesulfonamide Hybrids | 4-(Morpholinosulfonyl)Aniline | 92% | nih.gov |

Purity Assessment

Ensuring the purity of a synthesized compound is critical for its use in further applications. Several analytical techniques are employed to identify and quantify impurities in sulfonamide derivatives.

Chromatographic methods are the most common for purity assessment. ukessays.com Thin-Layer Chromatography (TLC) is a widely used technique for the identification and purity testing of sulfonamides. nih.govusda.gov It allows for the rapid separation of the main compound from byproducts and unreacted starting materials. usda.gov

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative method. ukessays.com It is frequently used in the pharmaceutical industry to determine the chemical purity of compounds with high accuracy. ukessays.com For instance, HPLC analysis has been used to determine the purity of various triazinyl-substituted benzenesulfonamide (B165840) conjugates, with purities ranging from 87.09% to 96.81%. researchgate.net

In addition to chromatographic techniques, spectroscopic methods are indispensable for structural confirmation, which indirectly supports purity assessment. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and mass spectrometry are used to confirm the identity of the synthesized compound and to detect the presence of any structural impurities. nih.govresearchgate.net International pharmacopoeias often specify a combination of infrared (IR) and ultraviolet (UV) absorption spectrophotometry, along with titrimetric methods, to identify and assay the purity of sulfonamides. iarc.fr

Spectroscopic and Structural Characterization of 3 Morpholinosulfonyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 3-(Morpholinosulfonyl)aniline, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. ripublication.comnih.gov For instance, in a series of N-substituted sulfonamides, the aromatic protons of the scaffold moiety were observed as doublets at chemical shifts such as 7.84 and 7.70 ppm. nih.gov The protons on the morpholine (B109124) ring exhibit characteristic signals, usually as triplets, in the upfield region. For example, the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring in 4-(morpholinosulfonyl)aniline (B1193929) appear as triplets at approximately 2.78 ppm and 3.61 ppm, respectively. preprints.orgmdpi.com The amine (NH₂) protons of the aniline (B41778) group show a broad singlet, with its chemical shift being concentration-dependent; a reported value is around 6.09 ppm. preprints.orgmdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.0 | Multiplet, Doublet |

| Morpholine CH₂ (next to N) | ~2.8 | Triplet |

| Morpholine CH₂ (next to O) | ~3.6 | Triplet |

| Aniline NH₂ | ~6.1 | Singlet (broad) |

| Sulfonamide NH | Varies | Singlet |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.org For derivatives of this compound, the aromatic carbons exhibit signals in the range of approximately 110-150 ppm. libretexts.orgrsc.org The carbon atoms of the morpholine ring typically resonate in the range of 40-70 ppm. bhu.ac.in For example, in some derivatives, the morpholine carbons have been reported with chemical shifts around 46.4 ppm and 65.8 ppm. mdpi.com The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C | 110 - 150 |

| Morpholine C (next to N) | ~46 |

| Morpholine C (next to O) | ~66 |

| Carbonyl C (in derivatives) | 165 - 175 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. In this compound and its derivatives, characteristic absorption bands are observed for the sulfonamide, amine, and morpholine moieties.

The sulfonamide group (SO₂NH) exhibits strong, characteristic stretching vibrations for the S=O bonds, typically appearing in the ranges of 1396-1334 cm⁻¹ (asymmetric) and 1294-1159 cm⁻¹ (symmetric). ripublication.comjst.go.jpscirp.org The N-H stretching vibration of the primary aromatic amine (NH₂) typically appears as two bands in the region of 3459-3338 cm⁻¹. rsc.org The N-H bending vibration for this group is observed around 1639-1635 cm⁻¹. rsc.org The C-N stretching vibrations are also identifiable. scirp.org The morpholine ring contributes to the spectrum with C-O-C stretching vibrations. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1396 - 1334 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1294 - 1159 |

| Aromatic Amine (N-H) | Stretch | 3459 - 3338 |

| Aromatic Amine (N-H) | Bend | 1639 - 1635 |

| Aromatic C=C | Stretch | 1594 - 1489 |

| Morpholine (C-O-C) | Stretch | 1286 - 1022 |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For sulfonamides, common fragmentation pathways have been identified under techniques like electrospray ionization (ESI). nih.gov

A characteristic fragmentation pattern for many sulfonamides involves the cleavage of the sulfonamide bond, leading to the formation of specific fragment ions. researchgate.net For instance, ions with m/z values of 156, 108, and 92 are often observed. researchgate.net The ion at m/z 156 corresponds to the [H₂N-C₆H₄-SO₂]⁺ fragment, which can further lose SO₂ to produce the ion at m/z 92. researchgate.net The ion at m/z 108 is proposed to arise from a rearrangement followed by the loss of SO-NH-R. researchgate.net The molecular ion peak [M+H]⁺ is also typically observed, confirming the molecular weight of the compound. nih.gov For this compound, a predicted [M+H]⁺ peak is at m/z 243.07979. uni.lu

Table 4: Common Fragment Ions in the Mass Spectra of Sulfonamide Derivatives

| m/z Value | Proposed Fragment Structure |

| [M+H]⁺ | Protonated molecule |

| 156 | [H₂N-C₆H₄-SO₂]⁺ |

| 108 | Rearrangement product |

| 92 | [H₂N-C₆H₄]⁺ |

Note: The observed fragments and their relative intensities can vary depending on the specific compound and the mass spectrometry conditions.

UV-Visible Spectroscopy in Electronic Structure and Conjugation Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. bbec.ac.in This technique provides insights into the electronic structure and extent of conjugation within a molecule. bbec.ac.in

For aniline and its derivatives, the absorption spectra are characterized by π → π* transitions. bbec.ac.in Aniline itself shows an absorption maximum around 280 nm. bbec.ac.in The presence of the morpholinosulfonyl group and other substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity. bbec.ac.in For example, in some sulfonamide derivatives, absorption bands have been observed in the range of 299 nm to 380 nm. tubitak.gov.tr The electronic transitions can be influenced by the solvent polarity, with more polar solvents often causing shifts in the absorption bands. tubitak.gov.tr

Table 5: Illustrative UV-Visible Absorption Maxima for Aniline and a Sulfonamide Derivative

| Compound | Solvent | λmax (nm) |

| Aniline | - | ~280 |

| A Sulfonamide Derivative (S11) | Various | 299 - 380 |

Note: λmax values are dependent on the specific compound, solvent, and pH.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. royalsocietypublishing.orgpages.dev

For sulfonamide derivatives, X-ray crystallography has revealed that the geometry of the sulfonamide group is relatively consistent across different molecules. royalsocietypublishing.org The crystal packing is often influenced by intermolecular hydrogen bonds involving the sulfonamide and amine groups. royalsocietypublishing.orgrsc.org The introduction of different substituents can alter the crystal packing and the network of hydrogen bonds. royalsocietypublishing.org The conformation of the molecule, including the dihedral angles between different parts of the structure, can also be determined. scielo.br This detailed structural information is crucial for understanding the properties and interactions of these compounds in the solid state.

Table 6: General Structural Information Obtained from X-ray Crystallography of Sulfonamide Derivatives

| Structural Parameter | Significance |

| Bond Lengths & Angles | Confirms the covalent structure and geometry of the molecule. |

| Crystal Packing | Shows how molecules are arranged in the crystal lattice. |

| Hydrogen Bonding | Identifies key intermolecular interactions that stabilize the crystal structure. |

| Molecular Conformation | Describes the three-dimensional shape of the molecule in the solid state. |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal. |

Biological Activity and Medicinal Chemistry Applications of 3 Morpholinosulfonyl Aniline Derivatives

Antimicrobial Activities

Derivatives of 4-(morpholinosulfonyl)aniline (B1193929) have shown broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

Studies on acetamide (B32628) derivatives of 4-(morpholinosulfonyl)aniline have demonstrated notable activity against Gram-positive bacteria. nih.govd-nb.info For instance, specific 2-(arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamide derivatives showed significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis. nih.govd-nb.info Other research has also highlighted the potential of these derivatives against multidrug-resistant pathogens like S. aureus. mdpi.com

The antibacterial effects of these derivatives are particularly pronounced against Gram-negative bacteria. A series of pyrimidine-benzenesulfonamide hybrids incorporating the 4-(morpholinosulfonyl)aniline scaffold exhibited promising, wide-spectrum efficacy, especially against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.compreprints.orgnih.gov These compounds produced zones of inhibition ranging from 15 to 30 mm against various microbial strains. mdpi.compreprints.org Similarly, certain acetamide derivatives were found to be active against E. coli and P. vulgaris. nih.govd-nb.info

Minimum Inhibitory Concentration (MIC) assays determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For promising pyrimidine-benzenesulfonamide derivatives of 4-(morpholinosulfonyl)aniline, the MIC value was found to be 375 µg/mL against both K. pneumoniae and P. aeruginosa. mdpi.compreprints.orgnih.gov

| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrimidine-benzenesulfonamide hybrids (e.g., M6, M19, M20, M25) | Klebsiella pneumoniae | 375 | mdpi.compreprints.org |

| Pyrimidine-benzenesulfonamide hybrids (e.g., M6, M19, M20, M25) | Pseudomonas aeruginosa | 375 | mdpi.compreprints.org |

Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill a particular bacterium. For the aforementioned pyrimidine-benzenesulfonamide derivatives, MBC values varied. Against P. aeruginosa, the MBC for four of the most potent compounds was consistently 1500 µg/mL. mdpi.compreprints.org For K. pneumoniae, the MBC values were 1500 µg/mL for two compounds and 7500 µg/mL for two others. mdpi.compreprints.org An agent is considered bactericidal if the MBC is no more than four times the MIC. mdpi.comnih.gov Based on this ratio, some of the tested compounds demonstrated bactericidal activity against P. aeruginosa and both bactericidal and bacteriostatic activity against K. pneumoniae. mdpi.compreprints.org

| Compound Series | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Reference |

|---|---|---|---|---|---|---|

| M6, M19 | Klebsiella pneumoniae | 375 | 1500 | 4 | Bactericidal | mdpi.compreprints.org |

| M20, M25 | Klebsiella pneumoniae | 375 | 7500 | 20 | Bacteriostatic | mdpi.compreprints.org |

| M6, M19, M20, M25 | Pseudomonas aeruginosa | 375 | 1500 | 4 | Bactericidal | mdpi.compreprints.org |

In addition to direct antibacterial action, derivatives of 4-(morpholinosulfonyl)aniline have shown anti-virulence activity by inhibiting biofilm formation, a key factor in chronic and resistant infections. Studies on pyrimidine-benzenesulfonamide hybrids revealed a promising ability to suppress microbial biofilm formation in both K. pneumoniae and P. aeruginosa. mdpi.compreprints.org These compounds demonstrated a significant prevention of biofilm formation, with inhibition rates reaching up to 90% against K. pneumoniae and 91.8% against P. aeruginosa. vulcanchem.com This anti-biofilm capability makes them promising candidates for controlling infections associated with resistant microbial communities. vulcanchem.com

Antibacterial Efficacy

Multi-drug Resistance Studies

Multi-drug resistance (MDR) is a significant hurdle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP). frontiersin.orgnih.govmdpi.com These transporters actively efflux a wide range of structurally diverse drugs from cancer cells, reducing their intracellular concentration and therapeutic efficacy. frontiersin.orgnih.gov One strategy to combat MDR is the use of chemosensitizers or MDR modulators, which inhibit the function of these ABC transporters. nih.gov

While sulfonamides, in general, have been investigated for their potential to reverse MDR, and natural products like flavonoids and chalcones are being explored as fourth-generation ABC transporter inhibitors, specific studies focusing solely on 3-(morpholinosulfonyl)aniline derivatives as MDR modulators are not extensively detailed in the available research. mdpi.com The development of inhibitors for ABC transporters remains a critical area of research to enhance the effectiveness of existing anticancer drugs. nih.govmdpi.com

Antifungal Efficacy (e.g., Aspergillus fumigatus, Candida albicans)

Derivatives incorporating the morpholinosulfonyl structure have been evaluated for their antifungal properties. Fungal infections caused by pathogens such as Candida albicans and Aspergillus fumigatus represent a major threat, particularly to immunocompromised individuals. scribd.com

Studies on a series of compounds derived from 5-(morpholinosulfonyl)indol-2,3-dione, which contains the core aniline (B41778) moiety, demonstrated moderate antifungal activities. researchgate.net Other research into quinoxaline (B1680401) derivatives revealed a spectrum of activity, ranging from good to weak, against Aspergillus niger and C. albicans. researchgate.net More specific data is available for certain quinoline-based derivatives, which have shown inhibitory effects against C. albicans. acs.org For instance, a 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative and its formohydrazonate variant exhibited notable activity against C. albicans. acs.org

**Table 1: Antifungal Activity of Selected Derivatives Against *Candida albicans***

| Compound Name | Organism | MIC (µM) | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Candida albicans | 41.09 | acs.org |

| Ethyl 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazono)propanoate | Candida albicans | 24.53 | acs.org |

Anticancer and Cytotoxic Activities

The this compound framework is a prominent feature in several classes of compounds investigated for their anticancer potential.

Numerous derivatives containing the morpholinosulfonyl moiety, particularly those based on an isatin (B1672199) core, have been synthesized and tested against various human cancer cell lines, including the A-549 non-small cell lung cancer line and the MCF-7 breast cancer line. mdpi.combohrium.com

A series of novel 5-(morpholinosulfonyl)isatin derivatives were evaluated for their cytotoxic effects against a panel of cancer cells, including MCF-7. mdpi.com Similarly, other research has confirmed the antiproliferative activity of isatin-based compounds against A-549 and MCF-7 cell lines. nih.gov Morpholine-substituted quinazoline (B50416) derivatives also displayed significant cytotoxic activity against both A-549 and MCF-7 cells, with some compounds showing IC₅₀ values in the low micromolar range. rsc.org

Table 2: In vitro Anticancer Activity of Selected Morpholine-Substituted Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Isatin Derivatives | |||

| Compound 55 (an N-substituted isatin-SLC-0111 derivative) | MCF-7 | 5.97 | researchgate.net |

| Morpholine (B109124) Substituted Quinazolines | |||

| Compound AK-3 | A-549 | 10.38 ± 0.27 | rsc.org |

| MCF-7 | 6.44 ± 0.29 | rsc.org | |

| Compound AK-10 | A-549 | 8.55 ± 0.67 | rsc.org |

| MCF-7 | 3.15 ± 0.23 | rsc.org | |

| Complexes | |||

| Isatin-L-proline-vanillin complex (Compound 36) | MCF-7 | 14.83 ± 0.45 | nih.gov |

| A-549 | 17.88 ± 0.16 | nih.gov |

The cytotoxic effects of these derivatives are attributed to several mechanisms, primarily the induction of apoptosis and interference with the cell cycle.

Research on 5-(morpholinosulfonyl)isatin derivatives revealed that potent compounds could induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis. bohrium.com The mechanism of apoptosis induction can involve the activation of key executioner enzymes like caspases. researchgate.net Specifically, isatin-5-sulfonamides have been identified as potential non-peptide inhibitors of caspase-3 and caspase-7. researchgate.net

Further studies on morpholine-substituted quinazolines confirmed that their cytotoxic effect was due to the inhibition of cell proliferation during the G1 phase of the cell cycle, with apoptosis being the primary mode of cell death. rsc.org For other aniline derivatives, the pro-apoptotic mechanism has been linked to the activation of autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. mdpi.com Some 5-(morpholinosulfonyl)isatin derivatives have also been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. bohrium.com

Antiviral Activities

The this compound moiety is crucial for the antiviral activity of a class of small molecules designed to combat the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). nih.govresearchgate.net PRRSV is a devastating pathogen in the global swine industry, and there are currently no broadly effective treatments. nih.govresearchgate.net

A compound designated B7, chemically named 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide, was identified through molecular screening. nih.govresearchgate.net This molecule was shown to potently inhibit PRRSV infection in porcine alveolar macrophages (PAMs), the primary target cells for the virus. nih.gov

The mechanism of action for compound B7 involves blocking the critical interaction between the PRRSV glycoproteins (GP2a or GP4) and the scavenger receptor cysteine-rich domain 5 (SRCR5) of the host cell receptor, CD163. nih.govresearchgate.net By preventing this interaction, the virus is unable to enter and infect the host cell. Structure-activity relationship studies have confirmed that the this compound part of the molecule is essential for this inhibitory function against both Type I and Type II PRRSV strains. nih.govresearchgate.net

HIV Capsid Modulation

The Human Immunodeficiency Virus (HIV) capsid protein is a critical component for viral replication, playing roles in both the early and late stages of the HIV life cycle, which makes it an attractive target for novel antiretroviral drugs. nih.govplos.orgnih.gov Small molecules that modulate the capsid can disrupt essential processes such as the disassembly of the viral core (uncoating) after cell entry and the assembly of new viral particles. nih.govplos.org

In the pursuit of new HIV capsid modulators, researchers have designed and synthesized novel phenylalanine derivatives that incorporate a quinazolin-4-one scaffold. nih.gov In this research, 4-(Morpholinosulfonyl)aniline was utilized as a key intermediate (compound 14a ) in the synthesis pathway. nih.gov The resulting derivatives were found to be potent modulators of the HIV capsid, exhibiting significant antiviral activity against both HIV-1 and HIV-2. nih.gov Mechanistic studies revealed that these compounds act through a dual-stage inhibition profile. In the early stage of infection, they disrupt the crucial interactions between the viral capsid and host factors. In the late stage, they interfere with the proper assembly of new capsids, promoting the formation of defective or non-infectious viral particles. nih.gov Notably, some of these derivatives demonstrated a greater ability to induce capsid misassembly than established capsid inhibitors like PF74 and Lenacapavir. nih.gov

Influenza Virus Neuraminidase Inhibition

Influenza virus neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, making it a key target for antiviral drugs like Oseltamivir (B103847) (Tamiflu) and Zanamivir. nih.govmdpi.com However, the emergence of drug-resistant viral strains necessitates the development of new inhibitors. nih.gov

The sulfonamide functional group, a key feature of this compound, has been investigated for its potential in designing novel neuraminidase inhibitors. nih.govntu.edu.twnih.gov Molecular modeling studies have shown that a sulfonamide linker can form a network of hydrogen bonds with the highly conserved arginine triad (B1167595) (Arg118-Arg292-Arg371) in the enzyme's active site. nih.gov This interaction is crucial for potent inhibition. Researchers have designed and modeled sulfonamide analogues of existing drugs like Zanamivir and Oseltamivir, demonstrating their potential to bind effectively to the neuraminidase active site. nih.govresearchgate.net Furthermore, a study involving the synthesis of acyl sulfonamide derivatives of oseltamivir carboxylic acid produced a compound (GOC-sulfonamide 12a ) that showed activity against an oseltamivir-resistant influenza strain. nih.gov These findings highlight the potential utility of the sulfonamide moiety for creating next-generation influenza treatments. nih.govnih.gov

Enzyme Inhibition Studies

DNA Gyrase Inhibition

DNA gyrase is a bacterial enzyme that is essential for DNA replication, making it an excellent target for antibacterial agents. researchgate.net Derivatives of this compound have been successfully developed as potent inhibitors of this enzyme. researchgate.net

A series of compounds featuring an indol-2-one (B1256649) scaffold linked to a morpholinosulfonyl moiety were synthesized and evaluated for their ability to inhibit DNA gyrase from Staphylococcus aureus. researchgate.net Several of these derivatives demonstrated significant inhibitory activity. researchgate.net Notably, compounds 3b and 9c were identified as particularly potent inhibitors, showing greater efficacy than the commonly used antibiotic, Ciprofloxacin. researchgate.net The inhibition of DNA gyrase by these compounds prevents the separation of bacterial DNA, thereby inhibiting cell division and leading to bacterial death. researchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |

| 3b | S. aureus DNA gyrase | 18.75 ± 1.2 | Ciprofloxacin | 26.43 ± 0.64 |

| 9c | S. aureus DNA gyrase | 19.32 ± 0.99 | Ciprofloxacin | 26.43 ± 0.64 |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of nucleic acids and certain amino acids. nih.gov Its inhibition disrupts DNA synthesis and cell growth, making it a validated target for both anticancer and antimicrobial drugs. nih.govvietnamjournal.ru

Researchers have designed and synthesized novel sulfonamide derivatives with the specific aim of inhibiting DHFR. nih.gov One such series of compounds, 2-(arylamino)-N-(4-(morpholino-sulfonyl)phenyl)acetamides , was created by conjugating the morpholinosulfonyl aniline scaffold with acetamide fragments. nih.govresearchgate.net The design rationale was based on a pharmacophore model of DHFR inhibitors, where the sulfonamide moiety and an acetamide tail interact with the enzyme's active site. nih.govresearchgate.net These compounds were evaluated for their biological activity, and many showed significant cytotoxic effects against human lung (A-549) and breast (MCF-7) cancer cell lines, consistent with the expected outcome of DHFR inhibition. nih.govresearchgate.net Molecular docking studies further supported the hypothesis that these compounds bind effectively within the DHFR active site. nih.gov

h-NTPDase Inhibition (h-NTPDase1, -2, -3)

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are cell surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP. rsc.orgrsc.org These enzymes, particularly isoforms 1, 2, and 3, are involved in regulating a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer. rsc.orgrsc.org Consequently, inhibitors of these enzymes have significant therapeutic potential. rsc.orgsmolecule.com

A study focused on the synthesis and evaluation of sulfamoyl benzamide (B126) derivatives as selective inhibitors of human NTPDases (h-NTPDases) identified several potent compounds. rsc.orgrsc.org One of these derivatives, N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) , was found to be a potent and selective inhibitor of h-NTPDase2, with an IC₅₀ value in the sub-micromolar range. rsc.orgrsc.org Other related derivatives also showed inhibitory activity against h-NTPDase1 and h-NTPDase3, demonstrating that modifications to the core structure can tune the selectivity and potency for different isoforms. rsc.orgrsc.orgmedchemexpress.com

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | 0.27 ± 0.08 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 |

Melanocortin-3 Receptor (MC3R) Agonism

The melanocortin-3 receptor (MC3R) is a G-protein coupled receptor predominantly expressed in the brain and is integral to maintaining energy homeostasis, body weight regulation, and appetite. researchgate.netnih.govsemanticscholar.org It is one of five melanocortin receptor subtypes that are activated by proopiomelanocortin (POMC)-derived peptides like α-melanocyte-stimulating hormone (α-MSH). nih.gov The MC3R, along with the melanocortin-4 receptor (MC4R), plays a crucial role in the hypothalamic leptin-melanocortin pathway, which governs body weight. nih.govnih.gov While both receptors are involved in energy balance, they have distinct roles; MC3R is thought to act as a "metabolic tuner," regulating nutrient partitioning and fat storage. nih.govturkjps.org The development of selective MC3R agonists is a key research objective to clarify its specific physiological functions and to explore its potential as a therapeutic target for metabolic disorders. turkjps.org

In the search for novel MC3R ligands, derivatives of this compound have been investigated. Specifically, a compound featuring a quinoline (B57606) scaffold linked to a morpholinosulfonyl phenyl group, N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine , has been identified in inhibitor screening programs. nih.gov While this compound was primarily noted for its activity against Leishmania major, its discovery within libraries screened for protein kinase and other biological targets highlights the broad applicability of the morpholinosulfonyl aniline scaffold in medicinal chemistry. The development of small-molecule ligands, such as those derived from this compound, is crucial for understanding the therapeutic potential of targeting the MC3R. turkjps.org

Other Potential Biological Activities

Derivatives incorporating the morpholinosulfonyl aniline scaffold have shown promise as anti-inflammatory agents. Research into novel (morpholinosulfonyl)isatins has identified compounds with potential anti-inflammatory activity. frontiersin.org The isatin nucleus is a well-known pharmacophore associated with a wide range of biological effects, including anti-inflammatory action. frontiersin.org

In a study focused on developing new non-steroidal anti-inflammatory agents, a series of 4-(methylsulfonyl)aniline (B1202210) derivatives, which are structurally related to the morpholinosulfonyl aniline core, were synthesized and evaluated. Current time information in Bangalore, IN. These compounds were designed with the expectation of achieving selective inhibition of the COX-2 enzyme. Current time information in Bangalore, IN. In an in-vivo rat model of inflammation, several of these derivatives demonstrated a significant reduction in paw edema. Current time information in Bangalore, IN. Notably, two compounds from this series showed anti-inflammatory activity significantly higher than the reference drug, diclofenac (B195802) sodium, at specific time intervals. Current time information in Bangalore, IN. Another related compound, 4-(3-Phenylpropylsulfonyl)morpholine , has also been studied for its anti-inflammatory properties, further underscoring the potential of the broader morpholine sulfonamide class in this therapeutic area. nih.gov

| Compound Class | Key Findings | Model System | Reference |

| 4-(Methylsulfonyl)aniline derivatives | Showed significant reduction of paw edema; some compounds were more active than diclofenac. | In vivo (rat egg-white induced edema) | Current time information in Bangalore, IN. |

| (Morpholinosulfonyl)isatins | Investigated as part of a class of heterocyclic compounds with known anti-inflammatory merits. | Not specified | frontiersin.org |

The morpholinosulfonyl aniline scaffold is a key structural feature in compounds developed for antiprotozoal applications. Kinetoplastid parasites, including Trypanosoma and Leishmania species, are responsible for several neglected tropical diseases. nih.gov

Research has led to the identification of N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine as a promising inhibitor of Leishmania major proliferation. nih.gov This highlights the potential of this chemical class in the development of new treatments for leishmaniasis.

Furthermore, sulfonamide derivatives have a history of use against parasitic diseases. researchgate.net In the development of novel antimalarial agents, a class of compounds bioisosteric to known inhibitors was synthesized, leading to the creation of 8-(morpholinosulfonyl)- Current time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyridin-3(2H)-one . researchgate.net This and other related sulfonamides are being explored for their activity against protozoa like Plasmodium falciparum. researchgate.net Studies have also shown that synthetically prepared sulfonamides can exhibit significant in-vitro activity against Trypanosoma cruzi and Leishmania chagasi. researchgate.net

| Compound | Target Organism | Activity | Reference |